N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)
Description
Properties
CAS No. |
63554-92-7 |
|---|---|
Molecular Formula |
C19H23N6O8P |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-[(4-acetamidophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C19H23N6O8P/c1-10(26)24-12-4-2-11(3-5-12)6-20-17-14-18(22-8-21-17)25(9-23-14)19-16(28)15(27)13(33-19)7-32-34(29,30)31/h2-5,8-9,13,15-16,19,27-28H,6-7H2,1H3,(H,24,26)(H,20,21,22)(H2,29,30,31)/t13-,15-,16-,19-/m1/s1 |
InChI Key |
OYJQTKOUOTZSBB-NVQRDWNXSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Biological Activity
N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (commonly referred to as Acetamidophenyl-AMP) is a nucleoside phosphate derivative that exhibits significant biological activity due to its structural similarity to adenosine. This compound plays a crucial role in cellular signaling and has potential therapeutic applications.
Chemical Structure and Properties
Acetamidophenyl-AMP has the molecular formula . Its structure includes:
- Adenosine moiety : Central to its biological activity, allowing interaction with purinergic receptors.
- 4-Acetamidophenyl group : This substitution can influence receptor binding and biological effects.
- Phosphate group at the 5' position : Essential for its role in signaling pathways.
The biological activity of Acetamidophenyl-AMP is primarily attributed to its ability to interact with purinergic receptors, particularly the A2A receptor subtype. This interaction can lead to various physiological responses, including:
- Modulation of inflammatory processes
- Regulation of cell proliferation and apoptosis
- Influence on metabolic pathways
1. Purinergic Receptor Interaction
Acetamidophenyl-AMP mimics adenosine, allowing it to bind to purinergic receptors, which are involved in numerous cellular functions. Studies indicate that this compound may enhance signaling pathways related to inflammation and cancer progression.
2. Cellular Effects
Research has demonstrated that Acetamidophenyl-AMP influences several cellular processes:
- Cell Proliferation : It can either promote or inhibit cell growth depending on the context and concentration.
- Apoptosis : The compound may induce programmed cell death in certain cancer cell lines, suggesting potential anti-cancer properties.
Comparative Analysis
To understand the unique properties of Acetamidophenyl-AMP, it is helpful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) | C19H23N6O8P | Contains a nitrophenyl group; may exhibit different biological activities due to electron-withdrawing nature. |
| N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) | C19H23N7O8P | Features an aminophenyl group; potentially more reactive and may influence receptor interactions differently. |
| 2-Aminoadenosine 5'-(dihydrogen phosphate) | C10H14N5O8P | Lacks the phenyl substituent; simpler structure affecting binding properties and biological activity. |
This table illustrates how variations in substituents influence the chemical behavior and biological functions of these compounds.
Study on Inflammatory Response
A study published in a peer-reviewed journal assessed the impact of Acetamidophenyl-AMP on inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent.
Cancer Cell Line Analysis
In another research effort, Acetamidophenyl-AMP was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics, suggesting its viability as a candidate for further development in cancer therapy.
Comparison with Similar Compounds
Adenosine Monophosphate (AMP)
Molecular Formula: C₁₀H₁₄N₅O₇P Molecular Weight: 347.22 g/mol CAS No.: 61-19-8 Structural Differences:
- Lacks the N-[(4-Acetamidophenyl)methyl] substituent.
- Contains a single phosphate group at the 5' position.
Functional Contrasts : - Role in Metabolism : AMP is a central metabolite in energy transfer (e.g., ATP/ADP/AMP cycle) and a precursor for RNA synthesis .
- Binding Affinity : AMP interacts with enzymes like adenylate kinase and phosphodiesterases, with binding free energies (ΔGbind) typically ranging from −50 to −70 kcal mol⁻¹ in computational studies .
- Therapeutic Use : AMP derivatives are used in nutritional supplements, whereas the target compound’s applications are more niche and experimental .
2'-Deoxy-2'-Fluoroadenosine 5'-(Dihydrogen Phosphate)
Molecular Formula : C₁₀H₁₃FN₅O₆P
Molecular Weight : 369.21 g/mol
Key Structural Feature : Fluorine substitution at the 2' position of ribose.
Functional Differences :
- Stability : Fluorine enhances resistance to enzymatic degradation (e.g., by phosphatases), improving bioavailability compared to the target compound .
- Therapeutic Potential: Fluorinated nucleotides are widely used in antiviral drugs (e.g., remdesivir analogs), whereas the target compound’s 4-acetamidophenyl group may favor interactions with aromatic receptors or enzymes .
N-[(2E)-4-Hydroxy-3-Methylbut-2-en-1-yl]adenosine 5'-(Dihydrogen Phosphate)
Molecular Formula: C₁₅H₂₂N₅O₈P Molecular Weight: 455.34 g/mol CAS No.: Not specified Structural Comparison:
Pyridoxal 5'-(Dihydrogen Phosphate)
Molecular Formula: C₈H₁₀NO₈P Molecular Weight: 291.14 g/mol CAS No.: 54-47-7 Structural Contrast:
- Replaces adenine with a pyridine ring and incorporates an aldehyde group.
Functional Differences : - Cofactor Role: Essential in amino acid metabolism (e.g., transamination reactions) as vitamin B₆, whereas the target compound lacks cofactor activity .
- Reactivity: The aldehyde group participates in Schiff base formation, enabling covalent enzyme interactions, unlike the target compound’s non-reactive acetamido group .
Quantitative Comparison of Key Properties
Preparation Methods
Protection of Hydroxyl Groups
Adenosine contains three hydroxyl groups on its ribose moiety (2', 3', and 5'), which require protection to prevent undesired side reactions during subsequent steps. Triacetylation using acetic anhydride in pyridine or dioxane is a widely employed method, yielding 2',3',5'-tri-O-acetyladenosine. This approach achieves >90% protection efficiency under mild conditions (50°C, 10 hours). Alternative protecting groups such as trimethylsilyl or tert-butyldimethylsilyl may be used for enhanced stability in acidic environments, though these require more stringent deprotection conditions.
Introduction of the 4-Acetamidophenylmethyl Group
The 4-acetamidophenylmethyl group is introduced at the 6-position of adenine via nucleophilic substitution or reductive amination. A two-step process involving:
- Chlorination of the 6-amino group using phosphorus oxychloride (POCl₃) to form 6-chloropurine riboside.
- Displacement of the chloride with 4-acetamidobenzylamine in the presence of a base like diisopropylethylamine (DIEA).
This method achieves moderate yields (50–60%) due to competing hydrolysis of the chlorinated intermediate. Microwave-assisted coupling at 110°C improves reaction efficiency to 74% while reducing side product formation.
Phosphorylation at the 5'-Position
Phosphorylation introduces the dihydrogen phosphate group at the 5'-hydroxyl, a step requiring careful regioselectivity control.
Phosphorus Oxychloride-Mediated Phosphorylation
Adapted from adenosine synthesis patents, this method involves reacting the protected adenosine derivative with POCl₃ in anhydrous pyridine. Key parameters include:
- Temperature : 0–5°C to minimize side reactions
- Molar ratio : 1:3 (adenosine:POCl₃)
- Reaction time : 4–6 hours
Post-reaction, quenching with ice water yields the crude phosphate ester, which is purified via ion-exchange chromatography. Typical yields range from 45–55%, with phosphodiester byproducts constituting <10% of the total output.
Mitsunobu Reaction for Phosphorylation
The Mitsunobu reaction provides an alternative pathway using bis(pivaloyloxymethyl)phosphate (POM-phosphate) and diisopropyl azodicarboxylate (DIAD). This method offers:
- Regioselectivity : >98% phosphorylation at the 5'-position
- Yield : 68–72% after column purification
- Compatibility : Stable with acid-labile protecting groups
However, the requirement for strictly anhydrous conditions and the high cost of DIAD limit its industrial scalability.
Deprotection and Final Purification
Sequential Deprotection Strategy
A staged deprotection process ensures structural integrity:
- Phosphate group stabilization : Treat with cyclohexylamine to form a stable cyclohexylammonium salt.
- Acetyl group removal : Use methanolic ammonia (0.2 MPa, 25°C) for 15 hours, achieving >95% deprotection efficiency.
- Final purification : Recrystallization from ethanol/water (1:3 v/v) yields pharmaceutical-grade material with ≥99% purity.
Chromatographic Purification
For research-grade applications, reverse-phase HPLC with a C18 column and 10 mM ammonium acetate buffer (pH 5.0) achieves baseline separation of the target compound from dephosphorylated byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | POCl₃ Method | Mitsunobu Method |
|---|---|---|
| Yield | 45–55% | 68–72% |
| Regioselectivity | 85–90% | >98% |
| Cost per gram (USD) | 120–150 | 300–400 |
| Scalability | Industrial | Laboratory-scale |
| Byproduct Formation | 8–12% | <2% |
Challenges and Optimization Strategies
Byproduct Mitigation
Common byproducts include:
Solvent System Optimization
Binary solvent systems improve reaction kinetics:
Catalytic Enhancements
Adding 0.5 mol% potassium iodide (KI) during the coupling step accelerates N-alkylation rates by 2.3-fold, enabling completion in 8 hours versus 24 hours under standard conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate), and how is the product validated?
- Methodology : Synthesis typically involves nucleophilic substitution or enzymatic phosphorylation. For adenosine derivatives like ADP, coupling reactions using activated phosphate donors (e.g., carbodiimides) are common . Post-synthesis, purity is confirmed via HPLC (≥96% by UV detection) and structural validation via -NMR and -NMR. Mass spectrometry (e.g., ESI-MS) verifies molecular weight .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound under experimental conditions?
- Methodology : Purity is quantified using reversed-phase HPLC with UV detection at 260 nm (adenine-specific absorbance) . Stability studies involve incubating the compound in buffers (pH 4–9) at 25–37°C, followed by time-course HPLC analysis. Degradation products are identified via LC-MS . For phosphate-containing analogs, ion-pair chromatography improves resolution .
Q. How can researchers optimize solubility for in vitro assays?
- Methodology : Solubility is pH-dependent. For adenosine diphosphate derivatives, aqueous solubility is maximized at neutral pH (50 mg/mL in water) . If precipitation occurs, co-solvents like DMSO (≤5% v/v) or detergents (e.g., CHAPS) are used, ensuring they do not interfere with downstream assays (e.g., enzyme activity) .
Advanced Research Questions
Q. What experimental designs are recommended to investigate this compound’s interaction with nucleotide-binding enzymes (e.g., kinases, phosphatases)?
- Methodology : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (). For competitive inhibition studies, ATP/ADP analogs (e.g., β,γ-methylene-ATP) serve as positive controls . Enzyme activity assays (e.g., luciferase-based ATP depletion) quantify functional effects . Structural insights require X-ray crystallography or cryo-EM with co-crystallized enzyme-compound complexes .
Q. How can contradictory data on this compound’s cellular activity (e.g., conflicting IC values) be resolved?
- Methodology : Discrepancies often arise from assay conditions. Standardize variables:
- Cell permeability : Use LC-MS to measure intracellular concentrations .
- Off-target effects : Perform RNA-seq or proteomics to identify unintended pathways.
- Buffer composition : Phosphate analogs are sensitive to divalent cations (e.g., Mg); chelators (EDTA) may alter activity .
Q. What strategies are effective for studying the metabolic fate of this compound in mammalian systems?
- Methodology : Radiolabel the compound (e.g., or -acetamidophenyl group) and track metabolites via TLC or autoradiography . For non-radioactive studies, use stable isotopes (e.g., -labeled adenosine) with LC-HRMS. Compare results to known ADP/ATP metabolic pathways (e.g., dephosphorylation by phosphatases) .
Data Analysis & Interpretation
Q. How should researchers differentiate between direct and allosteric effects of this compound in enzyme kinetics?
- Methodology : Perform Michaelis-Menten analysis with varying substrate concentrations. A non-competitive inhibition pattern (unchanged , reduced ) suggests allostery. For direct binding, use site-directed mutagenesis of predicted binding pockets (e.g., Walker motifs in kinases) .
Q. What computational tools are suitable for predicting the compound’s binding modes to novel targets?
- Methodology : Molecular docking (AutoDock Vina, Glide) with homology models of target proteins. Validate predictions with molecular dynamics simulations (GROMACS) assessing binding stability (RMSD <2 Å). Compare to structural data of ADP-protein complexes (PDB entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
